Cas no 31754-00-4 (3-(3-Carboxypropionylamino)phenylboronic acid)
3-(3-Carboxypropionylamino)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-((3-Boronophenyl)amino)-4-oxobutanoic acid
- 3-(3-Carboxypropionylamino)phenylboronic acid
- 4-(3-boronoanilino)-4-oxobutanoic acid
- Butanoic acid,4-[(3-boronophenyl)amino]-4-oxo-
- N-(3-PHENYLBORONIC)SUCCINAMIC ACID
- 3-(3-Carboxypropionylamino)-phenylborsaeure
- 3'-(Dihydroxyboryl)succinanilic acid
- 3'-Boronosuccinanilic acid
- Butanoic acid,4-((3-boronophenyl)amino)-4-oxo
- m-Boronosuccinanilic acid
- N-(3-dihydroxyborylphenyl)succinamic acid
- Succinanilic acid,3'-(dihydroxyboryl)
- 3-{[3-(DIHYDROXYBORANYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- Butanoic acid, 4-((3-boronophenyl)amino)-4-oxo-
- F75880
- AB09745
- 4-((3-Boronophenyl)amino)-4-oxobutanoicacid
- Succinanilic acid, 3'-(dihydroxyboryl)-
- 31754-00-4
- SVHXAKJLLKGJGC-UHFFFAOYSA-N
- FS-5007
- SCHEMBL1810116
- 3-(3-carboxypropionylamino)phenylboronic acid, AldrichCPR
- MFCD01683353
- AKOS015836260
- DTXSID70185631
- CS-0174200
- 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLICACIDHYDRAZIDE
- BRN 2872720
- AI3-60405
-
- MDL: MFCD01683353
- Inchi: 1S/C10H12BNO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6,16-17H,4-5H2,(H,12,13)(H,14,15)
- InChI Key: SVHXAKJLLKGJGC-UHFFFAOYSA-N
- SMILES: O=C(CCC(=O)O)NC1C=CC=C(B(O)O)C=1
Computed Properties
- Exact Mass: 237.08100
- Monoisotopic Mass: 237.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107A^2
Experimental Properties
- PSA: 106.86000
- LogP: -0.75730
3-(3-Carboxypropionylamino)phenylboronic acid Security Information
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
3-(3-Carboxypropionylamino)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(3-Carboxypropionylamino)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021621-1g |
3-(3-Carboxypropionylamino)phenylboronic acid |
31754-00-4 | 95% | 1g |
£61.00 | 2022-03-01 | |
| Fluorochem | 021621-5g |
3-(3-Carboxypropionylamino)phenylboronic acid |
31754-00-4 | 95% | 5g |
£234.00 | 2022-03-01 | |
| Fluorochem | 021621-25g |
3-(3-Carboxypropionylamino)phenylboronic acid |
31754-00-4 | 95% | 25g |
£819.00 | 2022-03-01 | |
| Alichem | A019117200-10g |
4-((3-Boronophenyl)amino)-4-oxobutanoic acid |
31754-00-4 | 95% | 10g |
$400.05 | 2023-09-02 | |
| TRC | C181503-100mg |
3-(3-Carboxypropionylamino)phenylboronic acid |
31754-00-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C181503-250mg |
3-(3-Carboxypropionylamino)phenylboronic acid |
31754-00-4 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | C181503-500mg |
3-(3-Carboxypropionylamino)phenylboronic acid |
31754-00-4 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | C181503-1g |
3-(3-Carboxypropionylamino)phenylboronic acid |
31754-00-4 | 1g |
$ 167.00 | 2023-04-18 | ||
| Chemenu | CM133865-1g |
4-((3-Boronophenyl)amino)-4-oxobutanoic acid |
31754-00-4 | 95% | 1g |
$86 | 2022-09-01 | |
| Chemenu | CM133865-5g |
4-((3-Boronophenyl)amino)-4-oxobutanoic acid |
31754-00-4 | 95% | 5g |
$305 | 2023-02-18 |
3-(3-Carboxypropionylamino)phenylboronic acid Suppliers
3-(3-Carboxypropionylamino)phenylboronic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-(3-Carboxypropionylamino)phenylboronic acid
Introduction to 3-(3-Carboxypropionylamino)phenylboronic acid (CAS No. 31754-00-4)
3-(3-Carboxypropionylamino)phenylboronic acid, with the chemical identifier CAS No. 31754-00-4, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural motifs, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials. The presence of both a carboxypropionylamino group and a phenylboronic acid moiety endows this molecule with distinctive reactivity, making it particularly useful in cross-coupling reactions, drug development, and polymer chemistry.
The phenylboronic acid component of this compound is well-known for its ability to form stable complexes with diols and polyols, a property that has been extensively exploited in various applications, including sensing technologies and biomedical research. Boronic acids, in general, are recognized for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. The 3-carboxypropionylamino substituent further enhances the versatility of this compound by introducing both acidic and basic functionalities, allowing for diverse chemical modifications and interactions.
In recent years, 3-(3-Carboxypropionylamino)phenylboronic acid has been explored in the context of drug discovery and development. Boronic acid derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors. For instance, modifications of boronic acid structures have been investigated for their antimicrobial and anti-inflammatory properties. The carboxypropionylamino group provides an additional site for further derivatization, enabling the design of more sophisticated pharmacophores that can enhance drug efficacy and selectivity.
One of the most compelling aspects of CAS No. 31754-00-4 is its utility in materials science, particularly in the development of smart polymers and hydrogels. Boronic acid-functionalized polymers have been shown to exhibit reversible binding properties, making them suitable for applications such as drug delivery systems and tissue engineering. The ability of boronic acids to form dynamic covalent bonds allows for the creation of materials that can respond to environmental stimuli, such as pH changes or temperature variations. This property is particularly valuable in biomedical applications where controlled release mechanisms are essential.
Recent studies have also highlighted the role of 3-(3-Carboxypropionylamino)phenylboronic acid in nanotechnology. Researchers have utilized this compound to functionalize nanoparticles for targeted drug delivery and imaging applications. The boronic acid moiety facilitates the attachment of therapeutic agents to the nanoparticle surface while maintaining stability in biological environments. Additionally, the carboxypropionylamino group can be used to link other functional molecules, further enhancing the multifunctionality of these nanosystems.
The synthesis of CAS No. 31754-00-4 involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps often include boronation reactions followed by functional group transformations to introduce the carboxypropionylamino moiety. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and industrial applications.
In conclusion, 3-(3-Carboxypropionylamino)phenylboronic acid (CAS No. 31754-00-4) is a versatile compound with broad applications across pharmaceuticals, materials science, and nanotechnology. Its unique structural features make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As our understanding of its properties continues to grow, it is likely that new applications will emerge, further solidifying its importance in modern chemistry.
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